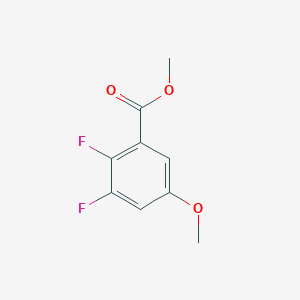

2,3-Difluoro-5-methoxy-benzoic acid methyl ester

Description

2,3-Difluoro-5-methoxy-benzoic acid methyl ester is a fluorinated aromatic ester characterized by a benzoic acid backbone substituted with two fluorine atoms at positions 2 and 3, a methoxy group at position 5, and a methyl ester group at the carboxylic acid position.

Properties

IUPAC Name |

methyl 2,3-difluoro-5-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-5-3-6(9(12)14-2)8(11)7(10)4-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVATEXGIAACLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldehyde Oxidation to Carboxylic Acid

The oxidation of 2,3-difluoro-5-methoxybenzaldehyde to the corresponding benzoic acid represents a plausible initial step. Patent CN105523921A details a high-yield oxidation protocol for 2,3-difluoro-6-methoxybenzaldehyde using potassium hydroxide (KOH) and hydrogen peroxide (H₂O₂):

-

Conditions : 70°C for 2 hours in aqueous KOH (mass ratio 1:6 aldehyde:KOH).

-

Workup : Acidification to pH 2 with HCl, followed by ethyl acetate (EA) extraction and crystallization.

Adapting this method for 2,3-difluoro-5-methoxybenzaldehyde would require verifying the stability of the methoxy group at position 5 under strongly alkaline conditions. The use of H₂O₂ minimizes overoxidation risks compared to harsher oxidants like KMnO₄.

Esterification of the Carboxylic Acid

Subsequent esterification with methanol can be achieved via two primary routes:

-

Acid-Catalyzed Fischer Esterification : Refluxing the benzoic acid with excess methanol and H₂SO₄ (2–5 mol%). This method is robust but may require careful temperature control to prevent demethylation of the methoxy group.

-

Diazomethane Quenching : Reacting the acid with diazomethane (CH₂N₂) in diethyl ether at 0°C, as described in general esterification protocols. While highly efficient, safety concerns associated with diazomethane favor the Fischer method for industrial applications.

Nucleophilic Aromatic Substitution on Halogenated Precursors

Substrate Design and Reactivity

Patent CN103467294B demonstrates the preparation of methyl 3-bromo-4-difluoromethoxybenzoate via nucleophilic substitution, highlighting the feasibility of introducing alkoxy groups into fluorinated aromatic systems. For the target compound, a plausible route involves:

-

Starting with methyl 5-methoxy-2,3-dichlorobenzoate.

-

Sequential fluorination at positions 2 and 3 using KF in polar aprotic solvents (e.g., DMF, DMSO).

Critical Parameters :

Regioselectivity Challenges

The meta-directing effect of the methoxy group at position 5 complicates direct fluorination. To mitigate this, protective group strategies may be necessary:

-

Temporary Protection : Installing a tert-butyldimethylsilyl (TBS) group at position 5 prior to fluorination, followed by deprotection and methylation.

-

Directed Ortho-Metalation : Using lithium diisopropylamide (LDA) to deprotonate positions ortho to the methoxy group, enabling directed fluorination via electrophilic fluorine sources (e.g., NFSI).

Tandem Chlorination-Fluorination Approaches

Solvent and Base Optimization

-

Chlorination Step : DMF or sulfolane as solvents (15–25 mol equivalents).

-

Degradation Step : Controlled addition of 35% NaOH at 0–5°C to prevent side reactions.

Comparative Analysis of Synthetic Routes

*Estimated based on analogous reactions.

Analytical and Process Considerations

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-methoxy-benzoic acid methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution Reactions: Products vary depending on the nucleophile used.

Hydrolysis: The major product is 2,3-Difluoro-5-methoxy-benzoic acid.

Reduction: The major products depend on the specific reducing agent and conditions used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis: The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

- Enzyme Interaction Studies: It is employed in research focused on enzyme interactions and metabolic pathways. The presence of fluorine enhances the compound’s stability and bioavailability, which is critical for biological studies.

Medicine

- Pharmacological Investigations: The compound is under investigation for its potential therapeutic properties. It may act as a precursor in drug synthesis, particularly in developing compounds with anti-inflammatory or anticancer activities.

Industry

- Production of Specialty Chemicals: It finds applications in manufacturing specialty chemicals and materials, leveraging its unique chemical properties to create products with specific functionalities.

Research has highlighted several notable biological activities associated with this compound:

Antiproliferative Activity

A study indicated that derivatives similar to this compound exhibited significant antiproliferative effects against various cancer cell lines. Structural features linked to enhanced activity compared to non-fluorinated analogs suggest potential use in cancer therapies.

Anti-inflammatory Properties

Compounds with similar methoxy and difluorinated structures have shown promising anti-inflammatory effects in vitro. Mechanisms include the inhibition of pro-inflammatory cytokines, indicating potential for treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound displays antimicrobial properties against specific bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

- Antiproliferative Effects: A study published in a peer-reviewed journal demonstrated that fluorinated compounds exhibit enhanced antiproliferative effects against breast cancer cells compared to their non-fluorinated counterparts.

- Mechanistic Insights into Anti-inflammatory Effects: Research revealed that compounds similar to 2,3-difluoro-5-methoxy-benzoic acid methyl ester significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in chronic inflammatory conditions.

- Exploration of Antimicrobial Properties: Initial investigations into the antimicrobial efficacy of this compound showed promising results against Gram-positive bacteria, highlighting its potential as an antibiotic candidate.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-methoxy-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Methods : Fluorinated aromatic esters like 2,3-difluoro-5-methoxy-benzoic acid methyl ester are typically synthesized via esterification or nucleophilic substitution, similar to the preparation of 4-(3-nitrobenzyloxy)-benzoic acid methyl ester .

- Solubility and Reactivity : The fluorine atoms in 2,3-difluoro-5-methoxy-benzoic acid methyl ester likely reduce its polarity compared to nitro-substituted analogs but enhance stability against metabolic degradation .

- Industrial Relevance: Aliphatic and diterpenoid esters dominate natural product and polymer research, while fluorinated and sulfonamide-containing esters are prioritized in agrochemical development .

Biological Activity

2,3-Difluoro-5-methoxy-benzoic acid methyl ester is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C10H10F2O3. Its structure includes two fluorine atoms and a methoxy group attached to a benzoic acid framework, which may influence its biological interactions and pharmacological properties.

Synthesis

The synthesis of 2,3-Difluoro-5-methoxy-benzoic acid methyl ester typically involves several steps:

- Fluorination : Introduction of fluorine atoms at the 2 and 3 positions.

- Methoxylation : Addition of the methoxy group at the 5 position.

- Esterification : Formation of the methyl ester through reaction with methanol.

The biological activity of 2,3-Difluoro-5-methoxy-benzoic acid methyl ester is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation or inflammation responses.

- Receptor Interaction : It may interact with various receptors, influencing signaling pathways related to pain, inflammation, or other physiological processes.

Case Studies and Research Findings

- Antiproliferative Activity : A study demonstrated that derivatives similar to 2,3-Difluoro-5-methoxy-benzoic acid methyl ester exhibited significant antiproliferative effects against various cancer cell lines. The compound's structural features were linked to enhanced activity compared to non-fluorinated analogs .

- Anti-inflammatory Properties : Research indicated that compounds with similar methoxy and difluorinated structures showed promising anti-inflammatory effects in vitro. The mechanism was attributed to the inhibition of pro-inflammatory cytokines .

- Antimicrobial Activity : Preliminary studies suggested that 2,3-Difluoro-5-methoxy-benzoic acid methyl ester displayed antimicrobial properties against certain bacterial strains, indicating potential as a lead compound for developing new antibiotics .

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended synthetic routes for preparing 2,3-Difluoro-5-methoxy-benzoic acid methyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The esterification of 2,3-difluoro-5-methoxy-benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl) is a common route. However, alternative methods include coupling reactions using methyl halides or diazomethane. Key variables include temperature (optimal range: 60–80°C), solvent polarity (DMF or THF preferred for solubility), and stoichiometric ratios (1:1.2 acid-to-alcohol ratio to drive esterification). For example, similar protocols for methyl benzoate derivatives (e.g., 4-(3-nitro-benzyloxy)benzoic acid methyl ester) achieved 82% yield using K₂CO₃ in DMF at 70°C for 14 hours .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- HPLC/GC-MS : Assess purity (>95%) by comparing retention times with standards (e.g., GC-MS analysis of methyl esters in fruit extracts ).

- ¹H/¹³C NMR : Confirm substitution patterns (fluorine and methoxy groups) via chemical shifts (e.g., fluorine-induced deshielding at C-2/C-3 and methoxy resonance at δ ~3.8 ppm).

- IR Spectroscopy : Validate ester carbonyl stretches (~1740 cm⁻¹) and absence of carboxylic acid O-H bands.

Q. What are the stability considerations for this compound under storage and experimental conditions?

- Methodological Answer :

- Hydrolysis Risk : Susceptible to ester hydrolysis in aqueous acidic/basic conditions. Store in anhydrous environments (e.g., desiccated at 4°C).

- Thermal Stability : Avoid prolonged heating above 100°C; decomposition observed in analogous methyl esters during GC-MS analysis at high injector temperatures .

Advanced Research Questions

Q. How can reaction optimization address low yields in fluorinated benzoic acid ester synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity of the carboxylic acid.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 14 hours ) while maintaining yields.

- Fluorine-Specific Effects : Steric and electronic impacts of fluorine substituents may require adjusted stoichiometry (e.g., excess methylating agent to counter reduced nucleophilicity).

Q. How do discrepancies in analytical data (e.g., NMR splitting patterns) arise, and how should they be resolved?

- Methodological Answer :

- Diastereotopic Effects : Fluorine atoms at C-2/C-3 may split adjacent proton signals. Use 2D NMR (COSY, HSQC) to assign peaks.

- Impurity Identification : Cross-reference with GC-MS libraries (e.g., Wiley library matching for methyl esters ) to detect byproducts like unreacted acid or demethylated derivatives.

Q. What strategies are effective for probing the pharmacological potential of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarity to salicylic acid derivatives .

- Metabolic Stability : Use LC-MS to track ester hydrolysis in liver microsome assays.

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing methoxy with hydroxyl groups ) to compare bioactivity.

Data Contradiction Analysis

Q. Conflicting reports on ester hydrolysis rates: How to reconcile experimental vs. computational predictions?

- Methodological Answer :

- Experimental Validation : Conduct pH-dependent kinetic studies (e.g., monitor hydrolysis via HPLC at pH 2–12).

- Computational Modeling : Compare DFT-calculated activation energies for hydrolysis pathways with empirical data. Fluorine’s electron-withdrawing effects may accelerate hydrolysis despite steric hindrance .

Q. Discrepancies in melting points reported across literature: What factors contribute?

- Methodological Answer :

- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. hexane) to isolate polymorphs.

- Purity Effects : Repurify via column chromatography and compare DSC profiles with published data (e.g., Kanto Reagents catalog lists mp ranges for similar esters ).

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.